molecular formula C20H17Cl2NO3 B14959080 6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14959080
M. Wt: 390.3 g/mol
InChI Key: JQOQFSJEUDGRKP-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone family, characterized by a fused chromene and oxazinone scaffold. Its structure includes a 6-chloro substituent on the chromene moiety and a 3-chloro-4-methylphenyl group at position 9, along with methyl groups at positions 3 and 2.

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H17Cl2NO3/c1-10-4-5-13(6-16(10)21)23-8-15-18-14(7-17(22)19(15)25-9-23)11(2)12(3)20(24)26-18/h4-7H,8-9H2,1-3H3

InChI Key

JQOQFSJEUDGRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C(=C(C(=O)O4)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

    Introduction of chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide under controlled conditions.

    Oxazinone formation: The final step involves the formation of the oxazinone ring through a condensation reaction with suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Interacting with receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes, resulting in changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives based on substituent effects, synthetic routes, and inferred properties.

Substituent-Driven Structural Comparisons

Compound Name Key Substituents Core Structure Potential Implications
Target Compound : 6-Chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one - 6-Cl (chromene)
- 3-Cl-4-MePh (position 9)
- 3,4-dimethyl (oxazinone)
Chromeno-oxazinone Enhanced lipophilicity (Cl, Me groups) may improve membrane permeability. Methyl groups could reduce metabolic oxidation .
Compound 7a (): 4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine - 4-Cl (pyrimidine)
- 2-Cl-benzylidene
- 2-Cl-phenyl
Chromeno-pyrimidine Triple chloro substitution increases electrophilicity, potentially enhancing reactivity but risking toxicity. The benzylidene group may confer rigidity .
: 3-(4-Chlorophenyl)-9-(2-thienylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one - 4-ClPh
- 2-thienylmethyl (position 9)
Chromeno-oxazinone Thienylmethyl substituent introduces sulfur-based electronics, possibly altering binding affinity. Reduced steric bulk compared to the target compound’s 3-Cl-4-MePh group .

Hypothesized Bioactivity

  • Target Compound : The dual chloro and methyl groups may optimize pharmacokinetics (e.g., longer half-life) compared to ’s thienylmethyl analog, which could exhibit faster clearance due to sulfur oxidation .
  • Chromeno-Pyrimidines (): The pyrimidine core in compounds 7a–c may enable DNA intercalation or kinase inhibition, whereas the target’s oxazinone ring could favor protease or enzyme binding due to its lactone-like structure .

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